Product packaging for Coumarine, 6-nitro-3-phenyl-(Cat. No.:)

Coumarine, 6-nitro-3-phenyl-

Cat. No.: B5264821
M. Wt: 267.24 g/mol
InChI Key: NZIIZXLAGCTAMA-UHFFFAOYSA-N
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Description

Overview of Coumarin (B35378) Derivatives in Contemporary Chemical Research

Coumarins are a large class of naturally occurring and synthetic compounds characterized by a benzopyrone backbone. nih.govorientjchem.org First isolated in 1820, these compounds have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry. nih.govresearchgate.net Their simple structure, low molecular weight, and high bioavailability make them attractive scaffolds for the development of new therapeutic agents. nih.gov Coumarin derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netwisdomlib.orgscholarsresearchlibrary.com In addition to their medicinal applications, coumarins are also utilized as fluorescent probes and in the synthesis of agrochemicals. researchgate.net The versatility of the coumarin scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with unique properties. nih.govresearchgate.net

Significance of Nitro and Phenyl Substituents in Coumarin Scaffolds

The introduction of nitro (NO₂) and phenyl (C₆H₅) groups onto the coumarin framework profoundly influences the molecule's electronic properties and biological activity. The nitro group, being a strong electron-withdrawing group, can enhance the biological efficacy of the coumarin derivative by modulating its interactions with biological targets. smolecule.com For instance, the presence of a nitro group has been linked to the antiproliferative activity of some coumarin derivatives. conicet.gov.ar

The phenyl group at the 3-position is a common feature in many biologically active coumarins, often referred to as 3-phenylcoumarins. nih.govwikipedia.org This substituent can influence the molecule's steric and electronic properties, which in turn affects its binding affinity to various enzymes and receptors. nih.gov Research has shown that the position and nature of substituents on the 3-aryl group are crucial for the activity and selectivity of these compounds. nih.gov For example, 3-phenylcoumarins have been investigated as inhibitors of monoamine oxidase (MAO) enzymes, with the substitution pattern on the phenyl ring playing a key role in their inhibitory potency and selectivity. nih.gov

Historical Development of 6-nitro-3-phenylcoumarin Research within Organic Chemistry

The synthesis of 3-arylcoumarins, including 6-nitro-3-phenylcoumarin, has been a subject of interest in organic chemistry for many years. Various synthetic methods have been developed to construct this scaffold, with the Perkin and Knoevenagel reactions being among the classical approaches. orientjchem.org More recently, greener and more efficient methods, such as ultrasound-assisted synthesis, have been reported for the preparation of 3-aryl coumarin derivatives, including 6-nitro-3-phenylcoumarin. scirp.orgscirp.org This method offers advantages such as shorter reaction times and higher yields compared to conventional heating methods. scirp.org The development of synthetic routes has been crucial for accessing a variety of substituted 3-phenylcoumarins, enabling the exploration of their structure-activity relationships.

Current Research Landscape and Future Trajectories for 6-nitro-3-phenylcoumarin

Current research on 6-nitro-3-phenylcoumarin and related derivatives is focused on exploring their potential in medicinal chemistry. Studies have investigated their antibacterial and anticancer activities. smolecule.commdpi.com For instance, some amino and nitro substituted 3-arylcoumarins have shown inhibitory activity against Staphylococcus aureus. tandfonline.com Furthermore, 3-phenylcoumarin (B1362560) derivatives are being explored as inhibitors of various enzymes, including xanthine (B1682287) oxidase and monoamine oxidase. nih.govbohrium.com

Future research is likely to focus on the optimization of the 6-nitro-3-phenylcoumarin scaffold to develop more potent and selective therapeutic agents. This will involve the synthesis of new derivatives with diverse substitution patterns and a deeper investigation into their mechanisms of action at the molecular level. Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, will continue to play a vital role in guiding the design of new and more effective compounds. nih.govsemanticscholar.org

Theoretical Frameworks for Understanding Coumarin Reactivity and Electronic Structure

Theoretical methods, particularly density functional theory (DFT), are powerful tools for understanding the electronic structure and reactivity of coumarin derivatives. nih.govworldscientificnews.com These computational approaches allow for the calculation of various molecular properties, such as bond lengths, bond angles, and electronic distributions (HOMO-LUMO energy gaps), which provide insights into the molecule's stability and reactivity. worldscientificnews.commdpi.com

For instance, DFT calculations can be used to study the effect of substituents on the electronic properties of the coumarin ring. physchemres.org Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of these molecules, which is valuable for understanding their photophysical properties, such as fluorescence. worldscientificnews.comphyschemres.org These theoretical studies complement experimental findings and provide a deeper understanding of the structure-property relationships in coumarin derivatives.

Chemical and Physical Properties of 6-nitro-3-phenylcoumarin

PropertyValue
Molecular Formula C₁₅H₉NO₄
Molecular Weight 267.24 g/mol
CAS Number 22065-37-8
Appearance Pale yellow solid
Melting Point 87-88 °C

This data is compiled from various sources. mdpi.comchemsrc.com

Spectroscopic Data for 6-nitro-3-phenylcoumarin

SpectroscopyKey Features
Infrared (IR) Lactone C=O stretch: 1680-1700 cm⁻¹, C-O-C linkage: 1272 cm⁻¹
¹H NMR (CDCl₃) δ (ppm): 7.57–7.63 (m, 2H), 7.71–7.77 (m, 1H), 8.15 (s, 1H), 8.42-8.63 (m, 4H)
¹³C NMR (CDCl₃) δ (ppm): 118.1, 120.2, 123.1, 123.3, 124.3, 124.5, 124.7, 129.4, 133.6, 135.1, 141.2, 144.6, 147.9, 159.2, 160.5
Mass Spectrometry (ESI-MS) m/z: 312 (M⁺)

This data is based on reported values. scirp.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NO4 B5264821 Coumarine, 6-nitro-3-phenyl-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-15-13(10-4-2-1-3-5-10)9-11-8-12(16(18)19)6-7-14(11)20-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIIZXLAGCTAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 6-nitro-3-phenylcoumarin

Several established synthetic routes are employed for the preparation of 6-nitro-3-phenylcoumarin, each with its own set of advantages and modifications.

Modified Perkin Condensation Approaches

The Perkin reaction is a cornerstone in coumarin (B35378) synthesis. vedantu.com For 6-nitro-3-phenylcoumarin, this involves the condensation of 5-nitrosalicylaldehyde with phenylacetic acid. ias.ac.inscirp.org The classical approach often requires harsh conditions and can result in low yields. heteroletters.org To address these limitations, various modifications have been developed.

One significant modification involves the use of a base like sodium hydride in acetic anhydride (B1165640) at room temperature. csic.esoup.com This method has been successfully used to synthesize 6-nitro-3-phenylcoumarin derivatives. csic.es Another variation employs activated barium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation, which offers a rapid and high-yielding one-pot synthesis. heteroletters.org The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) also facilitates the condensation between the salicylaldehyde (B1680747) and phenylacetic acid derivatives. nih.govgoogle.com

The mechanism of the Perkin reaction for coumarin synthesis generally involves the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the aldehyde. iitk.ac.in This is followed by intramolecular cyclization and dehydration to yield the coumarin ring. vedantu.com Specifically for 3-phenylcoumarins, the reaction between a salicylaldehyde and phenylacetic anhydride is key. sciforum.net

Table 1: Comparison of Modified Perkin Reaction Conditions for 3-Arylcoumarin Synthesis

Reagents and ConditionsStarting MaterialsProductYield (%)Reference
NaH, Ac₂O, r.t., 20 h5-methylsalicylaldehyde, 3-nitrophenylacetic acid6-Methyl-3-(3-nitrophenyl)coumarin70-80 csic.es
Activated Ba(OH)₂/DMSO, MicrowaveSubstituted 2-hydroxybenzaldehydes, Phenylacetic anhydrideSubstituted 3-phenylcoumarinsHigh heteroletters.org
Acetic anhydride, Triethylamine, 120 °CSalicylaldehydes, Phenylacetic acids3-Arylcoumarins46-74 mdpi.com

Knoevenagel Condensation Strategies and Variants

The Knoevenagel condensation is another versatile method for synthesizing coumarin derivatives. vedantu.comnih.gov This reaction typically involves the condensation of a salicylaldehyde with a compound containing an active methylene (B1212753) group. semanticscholar.org For the synthesis of 3-substituted coumarins, including the 3-phenyl variant, various active methylene compounds can be employed. clockss.org

To synthesize 6-nitro-3-phenylcoumarin, 5-nitrosalicylaldehyde is reacted with a suitable phenylacetic acid derivative. The reaction can be catalyzed by various bases like piperidine. ias.ac.in The condensation of 5-nitrosalicylaldehyde with ethyl acetoacetate (B1235776) in the presence of an alkali, for instance, yields 6-nitro-3-acetylcoumarin. ias.ac.in

Modern variations of the Knoevenagel condensation focus on greener and more efficient protocols. These include the use of catalysts like potassium phthalimide (B116566) in water at room temperature, which provides high yields and a simple work-up. semanticscholar.org Ultrasound irradiation has also been employed to facilitate the reaction under solvent-free conditions. sapub.org

The mechanism of the Knoevenagel condensation for coumarin synthesis involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the salicylaldehyde. This is followed by cyclization and elimination of water to form the coumarin ring. jmchemsci.com

Palladium-Catalyzed Coupling Reactions for Phenyl Introduction

Palladium-catalyzed cross-coupling reactions offer a powerful tool for introducing the phenyl group at the C-3 position of the coumarin scaffold. nih.gov These methods are particularly useful for synthesizing derivatives that are difficult to obtain through traditional condensation reactions. sciforum.net

A common strategy involves the Suzuki-Miyaura cross-coupling of a 3-halocoumarin, such as 3-chlorocoumarin, with a phenylboronic acid. nih.gov This reaction is typically carried out in the presence of a palladium catalyst, such as a Pd-salen complex or Pd(OAc)₂, and a base. nih.govsciforum.net This approach has been shown to be a direct, rapid, and effective method for preparing various substituted 3-arylcoumarins. sciforum.net

Other palladium-catalyzed reactions include the carbonylative annulation of salicylaldehydes with benzyl (B1604629) chlorides, using a carbon monoxide source. nih.gov A less toxic alternative to CO gas is the use of N-formylsaccharin. nih.gov Palladium-catalyzed C-H activation and arylation of the coumarin ring itself is another advanced strategy. nih.gov For instance, the direct arylation of coumarins with arenesulfonyl chlorides or sodium arenesulfinates under palladium catalysis provides a highly regio-controlled synthesis of 3-arylcoumarins. nih.gov

Table 2: Palladium-Catalyzed Reactions for 3-Arylcoumarin Synthesis

Reaction TypeStarting MaterialsCatalyst/ReagentsProductReference
Suzuki-Miyaura Coupling3-chlorocoumarin, Phenylboronic acidPd-salen complex, Na₂CO₃3-Phenylcoumarin (B1362560) nih.govsciforum.net
Carbonylative AnnulationSalicylaldehyde, Benzyl chloridePd(PPh₃)₂(Cl)₂, CO3-Arylcoumarin nih.gov
Direct C-H ArylationCoumarin, Arenesulfonyl chloridePalladium catalyst3-Arylcoumarin nih.gov

Microwave-Assisted and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. iajesm.in Microwave-assisted synthesis and other green chemistry approaches have been successfully applied to the synthesis of coumarin derivatives, including 6-nitro-3-phenylcoumarin. researchgate.netijisrt.com

Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 3-phenylcoumarins. heteroletters.org For example, a modified Perkin reaction using activated barium hydroxide in DMSO under microwave irradiation provides a rapid and high-yielding one-pot synthesis. heteroletters.org Similarly, microwave-assisted four-component synthesis of 3-N-sulfonylamidine coumarins has been reported. nih.gov

Green chemistry protocols focus on the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net The synthesis of coumarins in water, a benign solvent, has been explored. clockss.org For instance, the Knoevenagel condensation can be carried out in water using a water-soluble catalyst. semanticscholar.org Biocatalysis, using enzymes to catalyze reactions under mild conditions, is also an emerging green alternative. iajesm.in Other green techniques include solvent-free synthesis and the use of deep eutectic solvents. nih.govresearchgate.net

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules like coumarins from simple starting materials in a single step. benthamscience.com This approach offers advantages such as high atom economy, reduced waste, and simplified purification procedures. rsc.org

Several MCRs have been developed for the synthesis of coumarin derivatives. rsc.org For instance, a base-catalyzed, pseudo-four-component reaction of 4-hydroxycoumarin, two molecules of acetone, and an amine has been reported for the synthesis of pyrano[2,3-c]coumarins. rsc.org Another example is the three-component one-pot synthesis of coumarin derivatives from salicylaldehyde, an α-ketoester, and various aromatic aldehydes. mdpi.com

While specific one-pot MCRs for the direct synthesis of 6-nitro-3-phenylcoumarin are less commonly reported, the principles of MCRs can be applied to construct the core coumarin scaffold, which can then be further functionalized. The development of MCRs for fused-coumarin derivatives is an active area of research. benthamscience.com

Precursor Synthesis and Optimization in 6-nitro-3-phenylcoumarin Production

The efficient synthesis of 6-nitro-3-phenylcoumarin relies heavily on the availability and purity of its key precursors: 5-nitrosalicylaldehyde and a suitable phenylacetic acid derivative. clockss.org

5-Nitrosalicylaldehyde is typically prepared by the direct nitration of salicylaldehyde. ias.ac.inscirp.org A common method involves reacting salicylaldehyde with a mixture of nitric acid and acetic acid. scirp.orgscirp.org Another approach uses calcium nitrate (B79036) tetrahydrate in glacial acetic acid. ajphs.com The crude product is often purified by recrystallization from ethanol. scirp.orgscirp.org

Phenylacetic acid and its derivatives are commercially available or can be synthesized through various standard organic reactions. For instance, phenylacetyl chloride can be prepared by refluxing phenylacetic acid with thionyl chloride. scirp.orgscirp.org

Optimization of the synthesis of these precursors is crucial for achieving high yields and purity of the final 6-nitro-3-phenylcoumarin product. This includes optimizing reaction conditions such as temperature, reaction time, and the ratio of reagents, as well as developing efficient purification methods.

Derivatization and Functionalization Strategies of 6-nitro-3-phenylcoumarin

The core structure of 6-nitro-3-phenylcoumarin serves as a versatile scaffold for a variety of chemical modifications. These transformations are aimed at modulating the electronic and steric properties of the molecule, which in turn can influence its chemical reactivity and biological activity. Derivatization strategies primarily target the nitro group, the phenyl moiety, and the coumarin nucleus itself.

The nitro group at the 6-position of the coumarin ring is a key functional handle for derivatization, most notably through reduction reactions. The conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the coumarin system.

One of the most common modifications is the reduction of the 6-nitro group to a 6-amino group. This transformation can be achieved through catalytic hydrogenation. For instance, the reduction of 6-nitrocoumarin-3-carboxylic acid ethanolamine (B43304) ester to the corresponding 6-amino derivative is accomplished using a palladium-charcoal catalyst. google.com This process highlights a viable route to access 6-aminocoumarin derivatives, which are themselves valuable intermediates for further functionalization. The resulting amino group can then be subjected to a variety of reactions, such as acylation or diazotization, to introduce further diversity.

The conversion of nitro-substituted 3-phenylcoumarins to their amino counterparts has been shown to have a significant impact on their biological activity. Studies comparing amino and nitro derivatives have revealed that amino-substituted compounds can exhibit different selectivity and potency as enzyme inhibitors. bohrium.com

Table 1: Examples of Chemical Modifications at the Nitro Group

Starting MaterialReagents and ConditionsProductReference
6-nitrocoumarin-3-carboxylic acid ethanolamine esterH₂, Pd/C catalyst6-aminocoumarin-3-carboxylic acid ethanolamine ester google.com
6-nitro-3-phenylcoumarin derivativesReduction6-amino-3-phenylcoumarin derivatives bohrium.comresearchgate.net

The phenyl ring at the 3-position of the coumarin scaffold offers another site for strategic modification. The introduction of various substituents on this phenyl ring can significantly influence the molecule's properties. These modifications are typically achieved by using appropriately substituted phenylacetic acids in the initial synthesis or through post-synthesis functionalization.

Furthermore, other functional groups like methoxy (B1213986) and methyl have been introduced onto the phenyl ring. For instance, 3-(3'-methoxyphenyl)-6-nitrocoumarin and 6-methyl-3-(4'-nitrophenyl)coumarin have been synthesized and characterized. arkat-usa.org The position of the substituent on the phenyl ring (ortho, meta, or para) has been shown to be crucial for the biological activity of these compounds, with meta and para substitutions often being more favorable for certain enzyme inhibitory activities. bohrium.com

Electrophilic substitution reactions on the 3-phenyl ring can also be a viable strategy for functionalization, although the reactivity will be influenced by the existing substituents on both the coumarin and phenyl rings.

Table 2: Examples of Functionalization of the Phenyl Moiety

CompoundSubstituent on Phenyl RingReference
3-(4'-nitrophenyl)coumarin4'-nitro sciforum.netfrontiersin.org
3-(2',4'-dinitrophenyl)coumarin2',4'-dinitro sciforum.netfrontiersin.org
3-(3'-methoxyphenyl)-6-nitrocoumarin3'-methoxy arkat-usa.org
6-methyl-3-(4'-nitrophenyl)coumarin4'-nitro arkat-usa.org
3-(3'-methylphenyl)-6-nitrocoumarin3'-methyl bohrium.com

Beyond the nitro group and the phenyl moiety, the coumarin nucleus itself can be further functionalized to create more complex derivatives and hybrid molecules. This can involve the introduction of substituents at various positions on the benzopyranone ring system.

For example, bromo-substituted 3-arylcoumarins have been synthesized, where a bromine atom is introduced onto the coumarin ring. researchgate.net The synthesis of compounds like 6-nitro-3-(4'-nitrophenyl)coumarin and 6-bromo-3-(4'-nitrophenyl)coumarin demonstrates the possibility of having multiple substituents on the coumarin scaffold. sciforum.netfrontiersin.org

Hybridization strategies involve combining the 6-nitro-3-phenylcoumarin scaffold with other pharmacologically relevant moieties. This approach aims to create molecules with dual or enhanced biological activities. For instance, coumarin-chalcone hybrids have been synthesized, which could potentially be adapted to include the 6-nitro-3-phenylcoumarin core. sci-hub.se The synthesis of coumarin derivatives bearing pyridine (B92270) or pyran moieties also exemplifies this hybridization approach. smolecule.com

The introduction of substituents can also be achieved through multi-step synthetic sequences starting from functionalized salicylaldehydes. sciforum.netfrontiersin.org For example, 5-nitrosalicylaldehyde can be used as a starting material to introduce a nitro group at the 6-position of the resulting coumarin. sciforum.netfrontiersin.org

Table 3: Examples of Additional Substituents and Hybridization

CompoundAdditional Substituent(s)StrategyReference
6-bromo-3-phenylcoumarin6-bromoSubstitution on coumarin ring sciforum.netfrontiersin.org
6-nitro-3-(4'-nitrophenyl)coumarin6-nitro, 4'-nitroMulti-substituted derivative sciforum.netfrontiersin.org
Coumarin-chalcone hybridsChalcone moietyHybridization sci-hub.se
Coumarin-pyridine/pyran hybridsPyridine/pyran moietyHybridization smolecule.com

Mechanistic Investigations of 6-nitro-3-phenylcoumarin Formation and Subsequent Reactions

Understanding the reaction mechanisms involved in the synthesis and subsequent transformations of 6-nitro-3-phenylcoumarin is crucial for optimizing reaction conditions and designing new synthetic routes.

The synthesis of the 3-phenylcoumarin scaffold, the core of 6-nitro-3-phenylcoumarin, is often achieved through classic condensation reactions such as the Perkin or Pechmann reactions.

The Perkin reaction for the synthesis of 3-phenylcoumarin involves the condensation of a salicylaldehyde with phenylacetic anhydride in the presence of a weak base. The mechanism is believed to proceed through an intramolecular aldol-type condensation of an O-acyl salicylaldehyde intermediate. sciforum.net Specifically, O-α-phenylacetyl salicylaldehyde has been identified as a key intermediate which, upon heating in the presence of a base like triethylamine, yields 3-phenylcoumarin. sciforum.net The reaction sequence generally involves acylation of the salicylaldehyde, followed by intramolecular condensation and subsequent elimination to form the coumarin ring. sci-hub.se

The Pechmann condensation is another widely used method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The mechanism is thought to involve an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring, and finally dehydration to form the coumarin. wikipedia.org Theoretical studies on the Pechmann condensation have suggested a three-step mechanism: transesterification, intramolecular hydroxyalkylation, and dehydration. iaea.org For some substrates, the transesterification step is considered to be the rate-determining step. arkat-usa.orgiaea.org

The synthesis of 6-nitro-3-phenylcoumarin can be achieved by either using a pre-nitrated starting material, such as 5-nitrosalicylaldehyde, in a condensation reaction or by the nitration of a pre-formed 3-phenylcoumarin. smolecule.comscispace.com The nitration of 3-phenylcoumarin with nitric acid is a direct method to introduce the nitro group at the 6-position. smolecule.com

Kinetic studies provide valuable insights into the factors influencing the rate of formation of coumarins. While specific kinetic data for the synthesis of 6-nitro-3-phenylcoumarin is not extensively detailed in the provided context, general kinetic studies of coumarin synthesis through the Pechmann condensation offer relevant information.

For the Pechmann condensation, reaction rates have been studied at different temperatures to determine the apparent activation energy of the reaction. iaea.org In one study, the apparent activation energy for the synthesis of a coumarin derivative was experimentally determined to be 34.7 kJ/mol. iaea.org Theoretical calculations for the same reaction yielded a value of 40.0 kJ/mol, showing good agreement with the experimental data. iaea.org

Kinetic investigations of the Pechmann condensation over solid acid catalysts have also been performed. For example, the reaction has been found to be first-order with respect to both the phenol and the β-ketoester concentrations in certain catalytic systems. researchgate.net Such studies help in understanding the role of the catalyst and optimizing the reaction conditions for higher yields and faster reaction times. The use of ultrasound has been reported to significantly reduce the reaction time for the synthesis of 3-aryl coumarins, including 6-nitro-3-phenylcoumarin, compared to conventional heating methods. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques that offer precise information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of 6-nitro-3-phenylcoumarin, recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear at distinct chemical shifts (δ), measured in parts per million (ppm). The aromatic protons of the coumarin (B35378) and phenyl rings typically resonate in the downfield region of the spectrum. For instance, a characteristic singlet is observed for the proton at the 4-position (H-4) of the coumarin ring. semanticscholar.org The protons on the phenyl ring and the remaining protons on the coumarin nucleus appear as multiplets or doublets, with their specific chemical shifts and coupling constants (J) providing information about their neighboring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbon (C-2) of the lactone ring is characteristically found at a very downfield chemical shift. The carbon atoms attached to the nitro group (C-6) and the phenyl group (C-3) also have distinct resonances influenced by the electronic effects of these substituents. The remaining aromatic carbons of both the coumarin and phenyl rings appear in the typical aromatic region of the spectrum. semanticscholar.org

A representative, though not exhaustive, compilation of expected ¹H and ¹³C NMR chemical shifts for 6-nitro-3-phenylcoumarin and related structures is presented below. Actual values can vary slightly based on the solvent and experimental conditions.

¹H and ¹³C NMR Data for 6-nitro-3-phenyl- and related coumarins

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-4 ~7.75 (s) -
H-5 ~8.62 (d) -
H-7 ~8.44 (d) -
H-8 ~7.30 (m) -
Phenyl-H ~6.90-7.30 (m) -
C-2 - ~160.9
C-3 - ~124.8
C-4 - ~141.1
C-4a - ~124.6
C-5 - ~123.3
C-6 - ~144.6
C-7 - ~125.9
C-8 - ~118.4
C-8a - ~159.3
Phenyl C-1' - ~132.7
Phenyl Carbons - ~124.5-128.5

Note: This table is a composite based on data for 6-nitro-3-phenylcoumarin and closely related 3-arylcoumarins. semanticscholar.org The multiplicities are denoted as s (singlet), d (doublet), and m (multiplet).

To unequivocally establish the connectivity of the atoms within the 6-nitro-3-phenylcoumarin molecule, two-dimensional (2D) NMR experiments are employed. scispace.comresearchgate.net These techniques correlate signals from different nuclei, providing a detailed map of the molecular structure. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For 6-nitro-3-phenylcoumarin, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within the phenyl group and the substituted benzene (B151609) ring of the coumarin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). youtube.comlibretexts.org By analyzing the HMQC or HSQC spectrum, each proton signal can be definitively assigned to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). youtube.comlibretexts.org For 6-nitro-3-phenylcoumarin, HMBC is crucial for connecting the different fragments of the molecule. For example, it would show correlations between the H-4 proton and carbons C-2, C-5, and C-4a, as well as correlations between the protons of the phenyl ring and the C-3 carbon of the coumarin core, thereby confirming the position of the phenyl substituent. researchgate.netmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. csic.es

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy. benthamopen.comcore.ac.uk This precision allows for the calculation of the elemental formula of the compound. For 6-nitro-3-phenylcoumarin (C₁₅H₉NO₄), HRMS would provide a measured exact mass that corresponds very closely to the calculated theoretical mass of 267.0532, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. chemsrc.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. encyclopedia.pubwikipedia.org This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. benthamopen.comresearchgate.net

In a typical MS/MS experiment for 6-nitro-3-phenylcoumarin, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment this ion. encyclopedia.pub The fragmentation pattern would likely involve characteristic losses of small neutral molecules. Common fragmentations for coumarins include the loss of carbon monoxide (CO). benthamopen.com For a nitro-substituted coumarin, the fragmentation may also involve the loss of the nitro group (NO₂) or related fragments. nih.gov Analysis of these fragment ions helps to confirm the presence and location of the various functional groups on the coumarin scaffold. researchgate.net

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net

The FT-IR spectrum of 6-nitro-3-phenylcoumarin displays characteristic absorption bands that confirm the presence of its key functional groups:

Lactone Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1700-1750 cm⁻¹, which is characteristic of the α,β-unsaturated lactone carbonyl group in the coumarin ring. researchgate.net

Nitro (NO₂) Group Stretches: Two distinct absorption bands are characteristic of the nitro group: an asymmetric stretching vibration typically appearing around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹. researchgate.netnist.gov

Aromatic C=C Stretches: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretches: The C-O stretching vibrations of the lactone ether linkage are typically observed in the 1000-1300 cm⁻¹ region. researchgate.net

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and can provide information about the substitution pattern of the aromatic rings.

Characteristic FT-IR Absorption Bands for 6-nitro-3-phenylcoumarin

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Lactone C=O Stretch 1700 - 1750
Nitro NO₂ Asymmetric Stretch 1500 - 1560
Nitro NO₂ Symmetric Stretch 1300 - 1370
Aromatic C=C Stretch 1450 - 1600
Lactone C-O Stretch 1000 - 1300
Aromatic C-H Out-of-plane Bend 650 - 900

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 6-nitro-3-phenylcoumarin, the FTIR spectrum reveals characteristic vibrational bands that confirm its molecular structure. The presence of the nitro (NO₂) group is typically identified by strong asymmetric and symmetric stretching vibrations. The lactone carbonyl (C=O) group within the coumarin ring system exhibits a strong absorption band at a specific wavenumber, which can be influenced by substituents on the coumarin core. Furthermore, the C=C stretching vibrations of the aromatic rings and the C-O-C stretching of the lactone ring provide additional diagnostic peaks.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Carbonyl (C=O)Stretch1700 - 1750
Aromatic C=CStretch1450 - 1600
Ether (C-O-C)Stretch1000 - 1300

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FTIR by detecting inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For 6-nitro-3-phenylcoumarin, Raman studies can help to further elucidate the vibrational modes of the molecule. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The vibrations of the phenyl ring and the coumarin nucleus, including the C=C and C-C stretching modes, are also readily observed. By comparing FTIR and Raman data, a more complete picture of the vibrational properties of the molecule can be obtained.

X-ray Crystallography for Precise Crystalline Structure Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the solid-state structure of 6-nitro-3-phenylcoumarin.

Single crystal X-ray diffraction analysis provides the most accurate and detailed information about the molecular geometry, including bond lengths, bond angles, and torsional angles. For 6-nitro-3-phenylcoumarin, these studies have confirmed the planarity of the coumarin ring system and the orientation of the phenyl and nitro substituents. The analysis reveals the precise bond distances within the lactone ring, the nitro group, and the phenyl ring, as well as the angles between these different molecular fragments. This detailed structural information is fundamental for understanding the molecule's reactivity and intermolecular interactions.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.952(2)
b (Å)11.235(3)
c (Å)18.512(6)
α (°)90
β (°)90
γ (°)90

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, which is closely related to the study of polymorphism, the ability of a substance to exist in more than one crystal form. While extensive studies on the polymorphism of 6-nitro-3-phenylcoumarin are not widely reported, the principles of crystal engineering can be applied to understand and potentially control its solid-state packing. The presence of the nitro and phenyl groups allows for various intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds, which can influence the crystal packing and potentially lead to the formation of different polymorphs with distinct physical properties.

Electronic Spectroscopy for Understanding Electronic Transitions and Orbital Interactions

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The electronic spectrum of 6-nitro-3-phenylcoumarin is characterized by absorption bands that arise from π→π* and n→π* transitions. The extended conjugation provided by the phenyl group and the electron-withdrawing nature of the nitro group significantly influence the energy of these transitions and, consequently, the absorption maxima (λ_max). These studies provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

TransitionTypical Wavelength Range (nm)
π→π250 - 400
n→π350 - 500

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have become an indispensable tool for understanding the electronic properties and behavior of molecules like 6-nitro-3-phenylcoumarin at an atomic level. These computational methods provide insights into both ground and excited state characteristics that can be correlated with experimental observations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of molecules. thenucleuspak.org.pk By employing functionals such as B3LYP with various basis sets (e.g., 6-31+G(d) or 6-311++G(d,p)), researchers can perform full molecular geometry optimization to determine the most stable conformation of 6-nitro-3-phenylcoumarin. thenucleuspak.org.pkqu.edu.qa These calculations yield crucial data on geometric parameters like bond lengths and bond angles. thenucleuspak.org.pk

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thenucleuspak.org.pk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's chemical reactivity and stability. thenucleuspak.org.pknih.gov For charge transfer complexes involving nitro-aromatic compounds, the HOMO-LUMO energy gap can be obtained from DFT calculations to understand the degree of electron transfer. nih.gov

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study charge transfer mechanisms and intermolecular interactions by examining the allocation of electrons in different subshells of atomic orbitals. thenucleuspak.org.pknih.gov For nitro-substituted coumarins, DFT calculations can elucidate the charge redistribution induced by the electron-withdrawing nitro group. qu.edu.qa For instance, in a study on a related nitro-substituted pyridocoumarin, NBO atomic charges were calculated to understand the resonance structures influenced by the nitro group. qu.edu.qa

Table 1: Selected DFT-Calculated Properties for Coumarin (B35378) Derivatives Note: Data presented here are representative of typical DFT calculations on related coumarin structures and may not correspond to 6-nitro-3-phenylcoumarin itself.

Property Typical Calculated Value Significance
HOMO Energy ~ -6.5 to -7.5 eV Indicates electron-donating ability
LUMO Energy ~ -2.5 to -3.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap ~ 3.5 to 4.5 eV Relates to chemical reactivity and stability
Dipole Moment ~ 5 to 7 Debye Quantifies molecular polarity

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the excited-state properties of molecules due to its favorable balance of computational cost and accuracy. chemrxiv.orgrsc.org It is employed to simulate absorption spectra and provide detailed information about electronic transitions. qu.edu.qa TD-DFT calculations are typically performed on the optimized ground-state geometry to determine vertical excitation energies. qu.edu.qaclaremont.edu

For coumarin derivatives, TD-DFT has been successfully used to compute electronic transitions for absorption and fluorescence processes. researchgate.net Studies often use functionals like CAM-B3LYP, which are long-range corrected and perform well for excited states, especially those with charge-transfer character. qu.edu.qanih.gov The calculated absorption spectra, which plot oscillator strength against wavelength, can be compared with experimental data to validate the computational model. qu.edu.qa In a computational study of a nitro-substituted pyridocoumarin, simulated absorption spectra were calculated for the first eighteen excitation states using the optimized ground-state geometry. qu.edu.qa This type of analysis helps to identify the nature of the electronic transitions, such as π-π* or n-π* transitions, which are responsible for the observed absorption bands. qu.edu.qa The accuracy of TD-DFT in predicting fluorescence properties has also been evaluated, with certain functionals like B3LYP and PBE0 showing good predictive ability for maximum emission wavelengths. rsc.org

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the influence of the surrounding environment.

The conformation of 6-nitro-3-phenylcoumarin is primarily defined by the dihedral angles between the coumarin core and the phenyl substituent, as well as the orientation of the nitro group relative to the aromatic ring. The presence of the nitro group can significantly influence the molecule's conformation. doi.org Conformational analysis aims to identify the different spatial arrangements a molecule can adopt and their relative energies. unicamp.br The most stable conformations correspond to energy minima on the potential energy surface. claremont.edu

For cyclic molecules, flexibility is limited by the ring structure, which can introduce strain if bond angles deviate from their ideal values. saskoer.ca While specific MD studies on the conformational landscape of 6-nitro-3-phenylcoumarin are not extensively detailed in the provided literature, general principles suggest that the molecule will seek a conformation that minimizes steric hindrance between the phenyl group, the coumarin core, and the nitro group. The planarity of the nitro group with respect to the coumarin ring is a key conformational parameter, as it affects the electronic conjugation and, consequently, the molecule's properties. doi.org

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a solute molecule. frontiersin.orgresearchgate.net Solvation can be modeled computationally using either explicit solvent molecules or implicit continuum models. frontiersin.orgnih.gov The Polarizable Continuum Model (PCM), particularly in its integral equation formalism (IEFPCM), is a common implicit method used in DFT and TD-DFT calculations to account for solvent effects. qu.edu.qaresearchgate.net

For aromatic nitro compounds, polar solvents can alter the steric requirements of the nitro group, potentially leading to its twisting relative to the aromatic ring. researchgate.net This change in conformation is driven by specific solute-solvent interactions. frontiersin.org In the case of 6-nitro-3-phenylcoumarin, polar solvents are expected to stabilize charge-separated resonance structures, which can influence both the ground-state geometry and the energies of electronic transitions. qu.edu.qa A study on a related nitro-substituted coumarin used the IEFPCM model to investigate the effect of different solvents on its spectral properties, demonstrating that the solvent modulates the energy gap between the ground and excited states. qu.edu.qa Explicit solvent models, often used in QM/MM simulations, are better suited to explore specific solute-solvent interactions like hydrogen bonding. miami.edu

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. thenucleuspak.org.pk The MEP surface plots the electrostatic potential onto the molecule's electron density, providing a color-coded map of charge distribution. qu.edu.qa

The MEP map for 6-nitro-3-phenylcoumarin is expected to show distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): These regions are characterized by an excess of electrons and are susceptible to electrophilic attack. For this molecule, the most negative potential is anticipated around the oxygen atoms of the carbonyl group and the nitro group, due to their high electronegativity. qu.edu.qafigshare.com

Positive Potential (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the aromatic rings. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
Coumarine, 6-nitro-3-phenyl-

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical determinants of a molecule's kinetic stability and chemical reactivity.

For coumarin derivatives, these parameters are typically calculated using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost. Studies on various nitro-coumarins and related 3-phenylcoumarin (B1362560) structures reveal consistent trends. The presence of the electron-withdrawing nitro (-NO2) group at the 6-position, combined with the π-conjugated system of the 3-phenyl group, significantly influences the electronic distribution and orbital energies of the coumarin scaffold.

The HOMO is associated with the ability of a molecule to donate electrons, characterizing its nucleophilic nature. The LUMO, conversely, relates to the ability to accept electrons, indicating its electrophilic character. A small HOMO-LUMO energy gap suggests that a molecule is more polarizable and requires less energy to be excited, often correlating with higher chemical reactivity and lower kinetic stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors provide a more nuanced understanding of its chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η).

Theoretical studies on related nitro-coumarins indicate that the nitro group generally lowers both the HOMO and LUMO energy levels, and its presence often leads to a higher electrophilicity index, making the molecule a better electron acceptor.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability (Nucleophilicity)
LUMO EnergyELUMO-Electron-accepting ability (Electrophilicity)
Energy GapΔEELUMO - EHOMOChemical reactivity and kinetic stability
Ionization PotentialI-EHOMOEnergy to remove an electron
Electron AffinityA-ELUMOEnergy released upon gaining an electron
Chemical Hardnessη(I - A) / 2Resistance to charge transfer
Chemical Potentialμ-(I + A) / 2Electron escaping tendency
Electrophilicity Indexωμ² / (2η)Propensity to accept electrons

Non-Covalent Interactions and Supramolecular Assembly Prediction

The way molecules pack in a solid state is dictated by a complex interplay of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in determining the crystal structure, which in turn influences physical properties like solubility and melting point. Computational tools, particularly Hirshfeld surface analysis, are invaluable for visualizing and quantifying these intermolecular contacts.

Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal, providing a visual representation of intermolecular interactions. The surface is generated based on the electron density contribution of the molecule versus all other molecules in the crystal. Key properties mapped onto this surface include:

dnorm: A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), which are often associated with hydrogen bonds.

Shape Index and Curvedness: These properties describe the shape of the surface, helping to identify characteristic patterns of π-π stacking interactions, which appear as large, flat, red and blue triangular patches.

For 6-nitro-3-phenylcoumarin, several types of non-covalent interactions are expected to govern its supramolecular assembly:

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group and the coumarin carbonyl group are potent hydrogen bond acceptors. Weak C-H···O interactions involving aromatic C-H donors are likely to be significant in the crystal packing.

π-π Stacking: The planar coumarin ring system and the 3-phenyl substituent provide extensive aromatic surfaces conducive to π-π stacking interactions. These interactions are critical for stabilizing the crystal lattice.

Interaction TypeDescriptionExpected Role in 6-nitro-3-phenylcoumarin Crystal Packing
C-H···O Hydrogen BondsWeak electrostatic attraction between a C-H bond and an oxygen atom.Likely to be a significant directional force involving the nitro and carbonyl oxygens.
π-π StackingAttractive interaction between aromatic rings.Expected between the coumarin core and phenyl rings of adjacent molecules, contributing to lattice stability.
H···H ContactsVan der Waals interactions between hydrogen atoms.Typically constitute a large percentage of the Hirshfeld surface, indicating their importance for overall packing efficiency.
O···H ContactsReciprocal contacts to C-H···O bonds, representing close intermolecular approaches.Quantifies the prevalence of hydrogen bonding interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. These models are powerful predictive tools in materials science and drug discovery, enabling the estimation of properties for novel compounds without the need for experimental synthesis and testing.

In a QSPR study, the chemical structure is encoded by numerical values known as molecular descriptors. These descriptors can be categorized as:

Topological: Based on the 2D graph of the molecule.

Geometrical (3D): Derived from the 3D coordinates of the atoms.

Quantum Chemical: Calculated from the electronic structure of the molecule (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical: Such as logP (lipophilicity) or molar refractivity.

For nitroaromatic compounds like 6-nitro-3-phenylcoumarin, QSPR models have been developed to predict various properties, including toxicity, reactivity, and heat of combustion. For instance, studies on the toxicity of nitroaromatics often find that descriptors related to electrophilicity (like ELUMO) and hydrophobicity (logP) are crucial, as these properties govern how the molecule interacts with biological macromolecules.

The development of a QSPR model involves several key steps:

Data Set Collection: A set of molecules with known experimental property values is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the set.

Variable Selection: Statistical methods, such as genetic algorithms or multiple linear regression (MLR), are used to select the most relevant descriptors that best correlate with the property of interest.

Model Building: A mathematical equation is generated that links the selected descriptors to the property.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules).

For a molecule like 6-nitro-3-phenylcoumarin, a QSPR model could predict properties such as its inhibitory activity against a specific enzyme or its potential as an antioxidant. The quantum chemical descriptors discussed in section 4.4, along with other structural and physicochemical parameters, would serve as the inputs for such predictive models.

Descriptor ClassExamplesRelevance for 6-nitro-3-phenylcoumarin
Quantum ChemicalELUMO, EHOMO, Dipole Moment, Chemical Hardness (η)Encode electronic properties related to reactivity and intermolecular interactions. ELUMO is often linked to toxicity in nitroaromatics.
TopologicalMolecular Connectivity Indices, Wiener IndexDescribe molecular size, shape, and branching.
PhysicochemicallogP, Molar Refractivity (MR), Polar Surface Area (PSA)Relate to the molecule's behavior in different phases and its ability to cross biological membranes.
Geometrical (3D)Molecular Surface Area, Molecular VolumeQuantify the three-dimensional aspects of the molecule.

Photophysical Phenomena and Mechanistic Insights

Excited State Dynamics and Decay Pathways in Nitro-Phenyl Coumarins

Upon absorption of a photon, 6-nitro-3-phenylcoumarin is promoted to an electronically excited state. The subsequent relaxation processes, or decay pathways, determine the molecule's photophysical characteristics, such as fluorescence and photostability. The dynamics of these excited states are complex and heavily influenced by the molecule's structure and its environment.

Nitroaromatic compounds, as a class, exhibit unique photoinduced decay channels. kaust.edu.sa A key feature is the presence of oxygen-centered non-bonding orbitals from the nitro group, which can facilitate very rapid (sub-picosecond) intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁). kaust.edu.sarsc.org This efficient intersystem crossing is one of the strongest singlet-triplet couplings observed in organic molecules and often serves as a primary non-radiative decay pathway, competing directly with fluorescence. kaust.edu.sarsc.org

Furthermore, the excited state dynamics are influenced by torsional motion, particularly the rotation of the nitro group relative to the coumarin (B35378) plane. kaust.edu.sarsc.org This twisting motion can modulate the energy levels of the excited states and the efficiency of conversions between them. kaust.edu.sarsc.org For coumarin derivatives in general, the excited-state dynamics are highly dependent on solvent polarity, often involving a competition between a locally excited state (LES) and a charge-transfer state (CTS). rsc.org

The primary decay pathways for an excited nitro-phenyl coumarin can be summarized as:

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀), releasing a photon. The efficiency of this process is described by the fluorescence quantum yield.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀). For some nitroaromatics, understanding the yield of this channel remains an area of active research. kaust.edu.sa

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicities (e.g., S₁ to T₁). As mentioned, this is a particularly efficient channel in nitroaromatics. rsc.orgrsc.org The populated triplet state can then decay non-radiatively or, less commonly, via phosphorescence.

Photochemical Reactions: The excited state may undergo chemical transformations, such as photodissociation. kaust.edu.sa

Luminescence Mechanisms, Intramolecular Charge Transfer (ICT), and Energy Transfer Processes

The luminescence of 6-nitro-3-phenylcoumarin is intrinsically linked to intramolecular charge transfer (ICT). The coumarin ring system, substituted with an electron-withdrawing nitro (-NO₂) group at the 6-position and a π-conjugated phenyl group at the 3-position, forms a "push-pull" system. Upon photoexcitation, a redistribution of electron density occurs, where charge migrates from an electron-rich part of the molecule (donor) to an electron-poor part (acceptor). scispace.comnih.gov This creates a highly polar excited state, known as the ICT state, which is responsible for the characteristic fluorescence of many coumarin dyes. scispace.comresearchgate.net

Analysis of Twisted Intramolecular Charge Transfer (TICT) States

A crucial de-excitation mechanism in many push-pull fluorophores, including certain coumarin derivatives, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org The TICT model proposes that after initial excitation to a planar ICT state, the molecule can undergo conformational relaxation, typically involving the rotation around a single bond connecting the donor and acceptor moieties. rsc.org In 6-nitro-3-phenylcoumarin, this could involve the twisting of the phenyl ring or the nitro group.

This rotation leads to a geometrically relaxed, low-energy excited state with near-complete charge separation and a large dipole moment. nih.gov TICT states are often non-emissive or only weakly emissive and provide a highly efficient non-radiative decay channel back to the ground state. rsc.orgnih.gov The formation of a TICT state is highly sensitive to the environment, particularly solvent polarity and viscosity. researchgate.net

Effect of Polarity: High-polarity solvents can stabilize the highly polar TICT state, lowering its energy barrier and promoting this non-radiative decay pathway, which results in fluorescence quenching. nih.govresearchgate.net

Effect of Viscosity: In highly viscous solvents, the intramolecular twisting motion required to form the TICT state is hindered, which can block this non-radiative channel and lead to an increase in fluorescence intensity.

Studies on other nitroaromatic push-pull systems have demonstrated that the ICT process, coupled with the twisting of a nitrophenyl group, can occur on an ultrafast timescale of 220–480 femtoseconds. nih.govresearchgate.netnih.gov For some coumarins, deviations in fluorescence properties in highly polar solvents are attributed to the participation of a non-fluorescent TICT state as a de-excitation channel. nih.gov

Photoisomerization and Photoreactivity Mechanisms

Photoisomerization involves a light-induced, reversible change in the structure of a molecule. While this phenomenon is well-documented for certain classes of nitro-containing photochromic compounds, such as nitro-spiropyrans which undergo ring-opening to form merocyanines, specific studies on the photoisomerization of 6-nitro-3-phenylcoumarin are not prevalent in the literature. rsc.org

The photoreactivity of the molecule is largely dictated by the nitro group. Nitroaromatic compounds are known to undergo a distinctive photodissociation channel that results in the release of nitric oxide (NO). kaust.edu.sarsc.org This process involves a complex sequence of atomic rearrangements and changes between electronic states. kaust.edu.sarsc.org Additionally, the nitro group can be chemically reduced to form the corresponding amine derivative, a reaction that can alter the photophysical properties of the coumarin system significantly. smolecule.com The lactone carbonyl group within the coumarin ring is also reactive towards nucleophiles. smolecule.com

Solvatochromic Effects on Electronic Transitions

Solvatochromism is the phenomenon where the color of a substance, and thus its absorption and emission spectra, changes with the polarity of the solvent. researchgate.net This effect is particularly pronounced in molecules like 6-nitro-3-phenylcoumarin that exhibit a large change in dipole moment upon electronic excitation, a hallmark of ICT states.

When the molecule is excited to the more polar ICT state, polar solvent molecules reorient themselves to stabilize this state. This stabilization is greater than the stabilization of the less polar ground state, leading to a decrease in the energy gap between the excited and ground states. nih.govnih.gov Consequently, the fluorescence emission spectrum undergoes a bathochromic (red) shift to longer wavelengths as solvent polarity increases. researchgate.netunica.it The absorption spectrum is often less sensitive to solvent polarity but may also exhibit shifts.

This behavior is well-documented for other push-pull nitroaromatics, such as p-nitroaniline, which shows a significant red shift in its charge-transfer π → π* transition in polar solvents. researchgate.netnih.gov Similarly, various coumarin derivatives display strong solvatochromic shifts, making them useful as probes for solvent polarity. nih.govresearchgate.net

The table below illustrates the typical solvatochromic effects observed for a related push-pull coumarin dye, Coumarin 152, demonstrating the red shift in emission maxima with increasing solvent polarity, a behavior expected to be analogous for 6-nitro-3-phenylcoumarin.

SolventPolarity Function (Δf)Emission Maximum (λem, nm)
Cyclohexane0.001466
Benzene (B151609)0.005476
Ethyl Acetate0.201494
Acetonitrile0.305516
Methanol0.309528

Data adapted from studies on Coumarin 152, a structurally related compound, for illustrative purposes.

Advanced Applications in Materials Science and Technology

Role in Non-Linear Optical (NLO) Materials Research

Organic molecules with donor-acceptor structures and extended π-conjugation are prime candidates for non-linear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics, such as optical data storage and processing. nih.gov The structure of 6-nitro-3-phenylcoumarin, with the electron-withdrawing nitro group and the electron-rich coumarin (B35378) ring system extended by a phenyl group, suggests potential for significant NLO activity.

Second Harmonic Generation (SHG) is a non-linear optical process where two photons with the same frequency are converted into a single photon with twice the frequency. This phenomenon requires materials that lack a center of symmetry (non-centrosymmetric). While specific SHG efficiency data for 6-nitro-3-phenylcoumarin are not extensively documented in dedicated studies, research on analogous compounds provides valuable insights.

For instance, studies on other nitro-substituted aromatic compounds, such as 3-nitrochromenes and p-nitroaniline, have demonstrated efficient SHG activity. rsc.orgrsc.org The presence of the nitro group is a key driver for creating the molecular hyperpolarizability necessary for NLO effects. Furthermore, the self-assembly of molecules containing nitro-phenyl moieties into non-centrosymmetric crystal structures has been shown to yield significant SHG responses. rsc.org For example, a self-assembled dipeptide containing p-nitro-l-phenylalanine exhibited an effective SHG coefficient (deff) of at least 0.67 pm V⁻¹, a value only four times lower than the benchmark inorganic crystal β-barium borate. rsc.org These findings suggest that if 6-nitro-3-phenylcoumarin can be crystallized in a non-centrosymmetric space group, it could be a promising material for SHG applications.

Table 1: Comparison of SHG Activity in Related Nitro-Aromatic Compounds

CompoundKey Structural FeatureObserved SHG ActivityReference
Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanineSelf-assembled dipeptide with nitro-phenyl groupsdeff ≥ 0.67 pm V⁻¹ rsc.org
p-Nitroaniline (in mixed crystals)Aromatic molecule with donor-acceptor groups100–1000 times that of urea rsc.org
Substituted 3-NitrochromenesNitro group on a heterocyclic systemDisplay efficient optical SHG rsc.org

Two-photon absorption (TPA) is a third-order non-linear optical process with applications in 3D microfabrication, bio-imaging, and photodynamic therapy. researchgate.net The TPA cross-section (δ or σ2PA), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹), quantifies the efficiency of this process. chemrxiv.org

Table 2: TPA Cross-Sections of Various Coumarin Derivatives

Coumarin Derivative ClassKey Structural ModificationReported TPA Cross-Section (δ) Range (GM)Reference
Basic CoumarinsUnsubstituted or simple substitution< 6 GM chemrxiv.org
7-diethylamino-coumarinsCinnamoyl moiety at C-360 - 360 GM researchgate.net
7-diethylamino-coumarinsExtended conjugation at C-3up to 1570 GM researchgate.net
Ketocoumarin DerivativesVarious substitutions via Aldol/Wittig reactionsOne to two orders of magnitude larger than commercial coumarins

Catalytic Applications and Photocatalysis

The reactivity of the coumarin core and its substituents can be harnessed in catalytic processes. The electron-deficient nature of the pyrone ring and the electronic effects of the nitro group can influence the molecule's ability to mediate or participate in chemical transformations.

While there is extensive research on using metal-catalyzed and organocatalytic methods to synthesize coumarin derivatives, the use of a substituted coumarin like 6-nitro-3-phenylcoumarin as an organocatalyst or a ligand precursor is not a well-documented area of research. researchgate.netescholarship.org The reactivity of the lactone carbonyl group towards nucleophiles and the potential for the nitro group to be reduced to an amine offer synthetic handles. smolecule.com The resulting amino-phenylcoumarin could theoretically serve as a precursor for more complex ligands for metal catalysts. However, direct applications of 6-nitro-3-phenylcoumarin in these roles have not been reported in the reviewed literature.

Photocatalysis utilizes light to drive chemical reactions, often for environmental remediation or organic synthesis. Research in this field frequently focuses on the degradation of nitroaromatic compounds, which are common pollutants. nih.gov Studies on the photocatalytic reduction of molecules like p-nitrophenol and nitrobenzene (B124822) have elucidated common mechanistic pathways. rsc.orgmdpi.com

Typically, a semiconductor photocatalyst (e.g., TiO₂, SrTiO₃, Ag/Cu₂O) absorbs light, generating electron-hole pairs. rsc.orgmdpi.com The photogenerated electrons can then reduce the nitro group on an adsorbed aromatic molecule. The process often proceeds stepwise, from the nitro group (–NO₂) to a nitroso group (–NO), then to a hydroxylamino group (–NHOH), and finally to the amino group (–NH₂). rsc.org The efficiency and selectivity of this transformation can be highly dependent on the specific photocatalyst and its crystalline facets. rsc.org While 6-nitro-3-phenylcoumarin itself is not typically used as a photocatalyst, it could be a substrate for such photocatalytic reductions, transforming the nitro group into an amine, thereby altering its electronic and photophysical properties.

Integration into Supramolecular Architectures and Self-Assembly Systems

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. The defined shape and electronic properties of 6-nitro-3-phenylcoumarin make it an interesting building block for such architectures.

The ability of coumarin derivatives to be incorporated into larger, self-assembling systems has been demonstrated. In one study, a series of peptides containing the closely related 6-nitro-coumarin-3-carboxylic acid moiety were synthesized to investigate their structure-property relationships and stimuli-responsive emission properties, which are governed by self-assembly. researchgate.net This indicates that the 6-nitro-coumarin unit can be successfully integrated into peptide backbones, where it can influence the resulting supramolecular structure (e.g., forming helices or sheets) and impart useful photophysical properties. researchgate.net The ordered assembly of such small molecules can lead to advanced functional materials. researchgate.net

Furthermore, the general coumarin structure has been used as a guest molecule in self-assembled host systems. For instance, expanded bis-urea macrocycles have been shown to self-assemble into columnar channels that can uptake coumarin and facilitate its selective photodimerization upon UV irradiation. researchgate.net The integration of 6-nitro-3-phenylcoumarin into such host-guest systems could allow for precise control over its reactivity and the orientation of its NLO-active structure, potentially leading to materials with enhanced, switchable properties.

Crystal Engineering for Functional Materials

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The properties of a molecular crystal are not only dependent on the constituent molecules but also on their arrangement in the crystal lattice. By controlling this arrangement, it is possible to fine-tune the physical and chemical properties of the material.

The key to crystal engineering lies in the predictable and reliable formation of supramolecular synthons, which are robust intermolecular interactions that can be used to guide the assembly of molecules into a desired network. In the case of 6-nitro-3-phenylcoumarin, several types of intermolecular interactions can be envisaged to play a crucial role in its crystal packing:

π-π Stacking: The aromatic rings of the coumarin and phenyl moieties can engage in π-π stacking interactions, which are crucial in the formation of one-dimensional stacks or more complex three-dimensional architectures. The electron-deficient nature of the nitro-substituted ring and the electron-richer phenyl ring can lead to favorable donor-acceptor type π-π interactions.

Hydrogen Bonding: While the 6-nitro-3-phenylcoumarin molecule itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through the oxygen atoms of the nitro group and the carbonyl group. In the presence of suitable co-formers (molecules with strong hydrogen bond donors), it is possible to form co-crystals with specific network topologies. For instance, C–H···O interactions, although weak, can also play a significant role in directing the crystal packing.

Dipole-Dipole Interactions: The polar nitro group introduces a significant dipole moment in the molecule. These dipole-dipole interactions can be a dominant force in determining the crystal packing, often leading to antiparallel arrangements of molecules to minimize electrostatic repulsion.

The interplay of these interactions can lead to the formation of different crystalline forms, or polymorphs, of 6-nitro-3-phenylcoumarin, each with distinct properties. For example, different packing arrangements can affect the solid-state fluorescence of the material, a property for which coumarin derivatives are well-known. By strategically manipulating the crystallization conditions or by introducing co-formers, it may be possible to engineer materials with tailored optical, electronic, or mechanical properties.

While the principles of crystal engineering are well-established, specific research into the deliberate design of functional materials based on the crystal structure of 6-nitro-3-phenylcoumarin is not extensively reported in the available literature. However, the molecular features of this compound make it a promising candidate for such investigations.

Intermolecular InteractionPotential Role in Crystal Engineering of 6-nitro-3-phenylcoumarin
π-π Stacking Formation of columnar structures, influencing charge transport properties.
Hydrogen Bonding (with co-formers) Creation of co-crystals with tailored architectures and properties.
Dipole-Dipole Interactions Control of molecular alignment and overall crystal polarity.
van der Waals Forces Contribution to the overall stability and density of the crystal packing.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule, which fits within that cavity. These complexes are held together by non-covalent interactions, similar to those that govern crystal packing. The formation of host-guest complexes can dramatically alter the properties of the guest molecule, such as its solubility, stability, and reactivity.

While there is a vast body of research on the encapsulation of coumarin derivatives within various host molecules, specific studies detailing the use of 6-nitro-3-phenylcoumarin in host-guest systems are limited. However, based on its molecular structure, we can speculate on its potential applications in this field.

6-nitro-3-phenylcoumarin as a Guest:

The size and shape of the 6-nitro-3-phenylcoumarin molecule make it a suitable guest for a variety of macrocyclic hosts, such as cyclodextrins and calixarenes.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic phenyl and coumarin moieties of 6-nitro-3-phenylcoumarin could be encapsulated within the cyclodextrin (B1172386) cavity in an aqueous solution. This encapsulation could lead to:

Enhanced Aqueous Solubility: Many coumarin derivatives have poor water solubility, which can limit their applications. Formation of an inclusion complex with a cyclodextrin can significantly improve their solubility.

Increased Stability: The host molecule can protect the guest from degradation by light or chemical agents.

Modified Photophysical Properties: The constrained environment inside the cyclodextrin cavity can alter the fluorescence properties of the coumarin, potentially leading to enhanced quantum yields or shifts in the emission wavelength.

Calixarenes: These are macrocyclic compounds formed from the condensation of phenols and formaldehyde. They possess a well-defined cavity that can be tailored to bind guests of different sizes and shapes. The aromatic nature of the calixarene (B151959) cavity could provide a favorable environment for the encapsulation of the phenyl and coumarin rings of 6-nitro-3-phenylcoumarin through π-π interactions.

6-nitro-3-phenylcoumarin as a Host:

While less common, it is also conceivable that self-assembled structures of 6-nitro-3-phenylcoumarin could act as hosts for smaller guest molecules. For example, specific crystal packing arrangements could lead to the formation of channels or cavities within the crystal lattice that could accommodate small solvent molecules or other guests. This could have applications in areas such as separation science or catalysis.

The following table summarizes the potential host-guest systems involving 6-nitro-3-phenylcoumarin:

Host MoleculeGuest MoleculePotential InteractionsPotential Applications
Cyclodextrin6-nitro-3-phenylcoumarinHydrophobic interactions, van der Waals forcesEnhanced solubility, increased stability, modified fluorescence
Calixarene6-nitro-3-phenylcoumarinπ-π stacking, hydrophobic interactionsMolecular recognition, sensing
Self-assembled 6-nitro-3-phenylcoumarinSmall molecules (e.g., solvents)Interstitial packing, weak interactionsSeparation, catalysis

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-nitro-3-phenylcoumarine with high purity?

  • Methodological Answer : Optimize synthesis using nitro-substitution reactions under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through HPLC with UV detection (λ = 254 nm). Recrystallization in ethanol:water (7:3 v/v) improves yield and minimizes byproducts . For reproducibility, document temperature gradients (e.g., 60–80°C) and nitro precursor ratios (e.g., nitric acid to coumarine molar ratios).

Q. How should researchers characterize the structural stability of 6-nitro-3-phenylcoumarine under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–12) at 40°C for 30 days. Analyze degradation products using LC-MS and compare fragmentation patterns to reference standards. Track nitro group reduction via FTIR (loss of NO₂ peaks at ~1520 cm⁻¹) and validate findings with NMR (¹H and ¹³C) to confirm phenyl ring integrity .

Q. What spectroscopic techniques are critical for distinguishing 6-nitro-3-phenylcoumarine from structurally similar derivatives?

  • Methodological Answer : Use a combination of UV-Vis spectroscopy (λmax shifts due to nitro conjugation) and 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions. Compare melting points (±2°C tolerance) and X-ray crystallography data (if available) to differentiate polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 6-nitro-3-phenylcoumarine?

  • Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity in bioassays). Replicate experiments using standardized cell lines (e.g., HepG2 for cytotoxicity) and control for nitroreductase enzyme activity, which may reduce nitro groups and alter pharmacological outcomes. Apply statistical tools (ANOVA with Tukey’s post-hoc test) to assess significance .

Q. What experimental designs are optimal for probing the photophysical mechanisms of 6-nitro-3-phenylcoumarine?

  • Methodological Answer : Use time-resolved fluorescence spectroscopy to study excited-state dynamics under UV irradiation (e.g., 365 nm). Pair with DFT calculations (B3LYP/6-31G*) to model electron density changes in the nitro-phenyl moiety. Correlate experimental Stokes shifts with computational HOMO-LUMO gaps to validate photostability .

Q. How can computational modeling enhance understanding of 6-nitro-3-phenylcoumarine’s environmental interactions?

  • Methodological Answer : Employ molecular docking simulations to predict binding affinity with environmental receptors (e.g., soil humic acids). Validate with experimental adsorption isotherms (Langmuir/Freundlich models) and assess nitro group hydrolysis pathways using QSAR models. Cross-reference toxicity data with hazard classifications (e.g., IMDG/IATA regulations) .

Data Contradiction and Synthesis Challenges

Q. Why do solubility studies of 6-nitro-3-phenylcoumarine show variability across literature?

  • Methodological Answer : Standardize solubility testing in aprotic solvents (DMSO, acetone) and aqueous mixtures. Report Hansen solubility parameters and use dynamic light scattering (DLS) to detect aggregation. Discrepancies often arise from unaccounted moisture content or impurities in solvents; use Karl Fischer titration for water quantification .

Q. What strategies mitigate batch-to-batch variability in synthesizing 6-nitro-3-phenylcoumarine?

  • Methodological Answer : Implement quality-by-design (QbD) principles, varying reaction parameters (catalyst loading, agitation rates) via DOE (Design of Experiments). Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring. Cross-validate synthetic routes with independent labs to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.